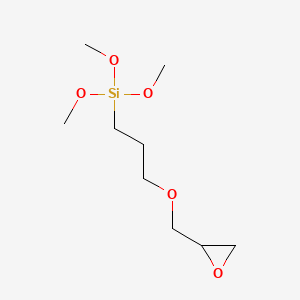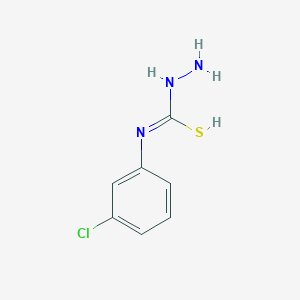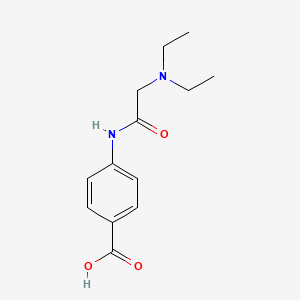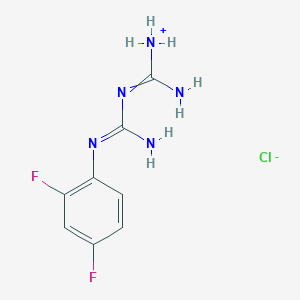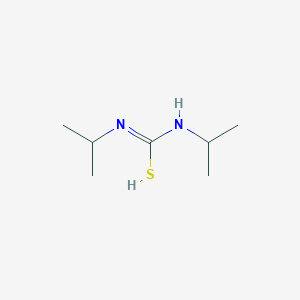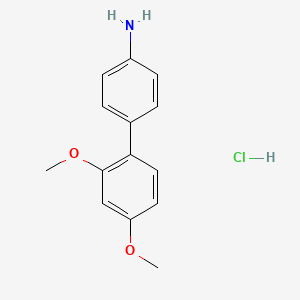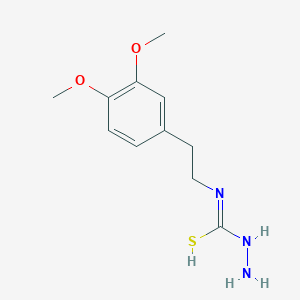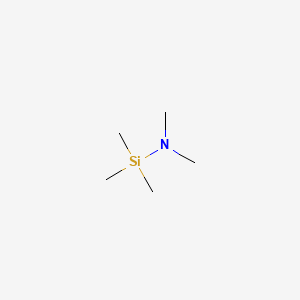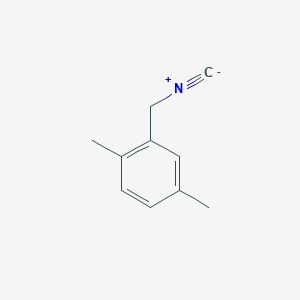
3-(2,4-二甲氧基苯基)-3-氧代丙酸甲酯
描述
Synthesis Analysis
A related compound, “Methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate”, which is a precursor to cytotoxic natural products carpatamides A–D, has been synthesized from 2,4-dimethoxybenzoic acid through decarboxylative iodination and Pd(II)-catalyzed Heck reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as single-crystal X-ray crystallography . Density functional theory (DFT) has been used for molecular structure optimization .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction, which involves the use of organoboron reagents, is a commonly used method in the synthesis of aryl-substituted olefins . Protodeboronation of alkyl boronic esters has also been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “3,4-Dimethoxyphenethylamine” has a boiling point of 188 °C at 15 mmHg and a flash point of 130 °C . Another compound, “2-[(2,4-Dimethoxyphenyl)methyl]oxirane”, has a predicted boiling point of 293.6±20.0 °C and a predicted density of 1.138±0.06 g/cm3 .科学研究应用
催化和酯交换: Pericas、Shafir和Vallribera (2008) 在"氧化锌(II):一种选择性酯交换β-酮酯的高效催化剂"中讨论了氧化锌(II)作为β-酮酯酯交换催化剂的用途,包括涉及3-(3,4-二甲氧基苯基)-3-氧代丙酸甲酯的反应,得到良好至优异的收率 (Pericas、Shafir和Vallribera,2008).
光化学反应: Saito等人(1998)在"3-(2-烷基苯基)-2,2-二甲基-3-氧代丙酸酯及其相关化合物的溶剂依赖性光化学反应"中探讨了与3-(邻烷基苯基)-2,2-二甲基-3-氧代丙酸甲酯相关的化合物的反应,显示出根据所用溶剂的不同而有不同的结果 (Saito等人,1998).
合成和氧化还原性质: Torosyan等人(2015)在"富勒烯C60-1,3,5-三甲氧基苯共轭物的合成和电物理性质"中详细介绍了涉及3-氧代-3-(2,4,6-三甲氧基苯基)丙酸甲酯衍生物的共轭物的合成,并研究了其氧化还原性质 (Torosyan等人,2015).
化学结构测定: Naguib等人(2009)在"C20H20O6和C19H16O6Br2的晶体结构测定和生物活性"中展示了2-(3-(3,4-二甲氧基苯基)-1-1氧代丙-2-基)苯甲酸甲酯的晶体结构,这是一种相关化合物,使用X射线衍射技术 (Naguib等人,2009).
杂环合成: Pokhodylo等人(2010)在"3-环丙基-3-氧代丙酸甲酯在具有环丙基取代基的杂环合成中的应用"中研究了3-环丙基-3-氧代丙酸甲酯在合成各种杂环中的应用,展示了其在有机合成中的多功能性 (Pokhodylo等人,2010).
细胞毒活性及金属配合物: Aboelmagd等人(2021)在"以3-(4-氯苯基)-3-羟基-2,2-二甲基丙酸甲酯为衍生物的金属配合物的合成和细胞毒活性作为潜在的CDK8激酶抑制剂"中讨论了从3-(4-氯苯基)-3-羟基-2,2-二甲基丙酸甲酯的衍生物合成的金属配合物及其潜在的抗肿瘤活性 (Aboelmagd等人,2021).
抗增殖活性: Yurttaş等人(2022)在"一些新的2,4-二取代噻唑衍生物的合成和计算机模拟评估"中重点研究了3/4-[[4-(2-取代噻唑-4-基)苯基]氨基]-3-氧代丙酸酯/(4-氧代丁酸酯)的衍生物的合成和抗增殖活性,突出了它们作为细胞毒剂的潜力 (Yurttaş等人,2022).
电物理性质: Torosyan等人(2018)在"具有C1-邻二甲氧基膦酰基和甲氧羰基的甲烷富勒烯的合成和电物理性质"中描述了与3'-(二甲氧基膦酰基)-3'H-环丙1,9[5,6]富勒烯-3'-羧酸甲酯相关的甲烷富勒烯衍生物的合成及其电物理性质 (Torosyan等人,2018).
生理效应: Shimabukuro等人(1978)在"2-[4(2,4-二氯苯氧基)苯氧基]丙酸甲酯对燕麦、野燕麦和小麦的生理效应"中研究了结构类似的化合物2-[4-(2,4-二氯苯氧基)苯氧基]丙酸甲酯作为选择性除草剂的效应,提供了对其作用方式和选择性的见解 (Shimabukuro等人,1978).
安全和危害
Safety data sheets for similar compounds indicate that they can be hazardous. For example, “3,4-Dimethoxyphenethylamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
属性
IUPAC Name |
methyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-8-4-5-9(11(6-8)16-2)10(13)7-12(14)17-3/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIVDZUWNQZWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262212 | |
| Record name | Methyl 2,4-dimethoxy-β-oxobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate | |
CAS RN |
676348-64-4 | |
| Record name | Methyl 2,4-dimethoxy-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676348-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,4-dimethoxy-β-oxobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

